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Compound of Interest

Compound Name: 6-Methoxyquinolin-2-amine

Cat. No.: B055851

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of
numerous therapeutic agents, most notably in the realm of antimalarial drugs like quinine and
primaquine.[1][2] The introduction of substituents, such as the methoxy (-OCH?s) group at the 6-
position and an amine (-NHz) group at the 2-position, can significantly modulate the molecule's
electronic properties, reactivity, and biological activity. 6-Methoxyquinolin-2-amine serves as
a crucial building block for more complex molecules, including probes for imaging a-synuclein
aggregates implicated in Parkinson's disease.

Theoretical studies, primarily leveraging Density Functional Theory (DFT), have become
indispensable for predicting molecular properties before undertaking costly and time-
consuming synthesis and experimental testing.[3] These computational methods allow for the
elucidation of molecular geometry, vibrational frequencies for spectroscopic analysis, electronic
characteristics, and reactivity, providing a deep understanding of the molecule at an atomic
level.[4][5] Furthermore, molecular docking simulations can predict the binding affinity and
interaction patterns of 6-Methoxyquinolin-2-amine with biological targets, guiding the design
of new and more potent therapeutic agents.[6][7]

This guide outlines the logical workflow for a comprehensive theoretical investigation, from
initial geometry optimization to the prediction of potential biological interactions.
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6. Analyze Results
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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